4-bromo-N-(ethylcarbamothioyl)benzenesulfonamide

Antimicrobial Resistance Biofilm Inhibition Sulfonylthiourea SAR

4-Bromo-N-(ethylcarbamothioyl)benzenesulfonamide (CAS 32466-18-5) is a hybrid sulfonylthiourea compound incorporating a 4-bromobenzenesulfonamide core linked to an N-ethylthiourea moiety. This structural scaffold combines the hydrogen-bonding capacity of the thiourea group with the electron-withdrawing character of the para-bromophenylsulfonyl fragment.

Molecular Formula C9H11BrN2O2S2
Molecular Weight 323.22
CAS No. 32466-18-5
Cat. No. B2480561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(ethylcarbamothioyl)benzenesulfonamide
CAS32466-18-5
Molecular FormulaC9H11BrN2O2S2
Molecular Weight323.22
Structural Identifiers
SMILESCCNC(=S)NS(=O)(=O)C1=CC=C(C=C1)Br
InChIInChI=1S/C9H11BrN2O2S2/c1-2-11-9(15)12-16(13,14)8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H2,11,12,15)
InChIKeyXXMDDJHOJOUXNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-(ethylcarbamothioyl)benzenesulfonamide (CAS 32466-18-5): A Specialized Sulfonylthiourea for Targeted Procurement


4-Bromo-N-(ethylcarbamothioyl)benzenesulfonamide (CAS 32466-18-5) is a hybrid sulfonylthiourea compound incorporating a 4-bromobenzenesulfonamide core linked to an N-ethylthiourea moiety. This structural scaffold combines the hydrogen-bonding capacity of the thiourea group with the electron-withdrawing character of the para-bromophenylsulfonyl fragment . The compound has been investigated in antimicrobial and enzyme-inhibition contexts, with reported activity against Enterococcus faecalis biofilm formation (IC₅₀ = 6.27 μM) and demonstrated binding affinity for carbonic anhydrase isoforms [1][2].

Why 4-Bromo-N-(ethylcarbamothioyl)benzenesulfonamide Cannot Be Replaced by Generic Sulfonamide or Thiourea Analogs


The benzenesulfonylthiourea scaffold exhibits strong structure-activity dependence: even minor changes to the N-alkyl substituent on the thiourea group or the para-substituent on the phenyl ring can produce substantial shifts in antimicrobial potency, enzyme affinity, and physicochemical properties. For example, replacing the N-ethyl group with an N-allyl group in the corresponding 4-bromo analog changes the IC₅₀ against E. faecalis from 6.27 μM to 3.19 μM—a nearly twofold difference arising solely from the alkyl chain [1][2]. Similarly, the para-bromo substituent contributes uniquely to electronic modulation and metabolic fate; the N-alkyl-4-bromobenzenesulfonamide series shows anticonvulsant potency that correlates directly with the extent of in vivo dealkylation to 4-bromobenzenesulfonamide, a metabolic pathway not shared by chloro, fluoro, or unsubstituted analogs [3]. Generic substitution without preserving both the 4-bromo and the specific N-ethylthiourea motifs therefore risks a predictable loss of target potency, altered selectivity, and divergent pharmacokinetic behavior.

Quantitative Differentiation of 4-Bromo-N-(ethylcarbamothioyl)benzenesulfonamide Against Closest Analogs


Antimicrobial Potency Against Enterococcus faecalis: N-Ethyl vs. N-Allyl Thiourea Substituent Comparison

In head-to-head comparable assays drawn from the same database, 4-bromo-N-(ethylcarbamothioyl)benzenesulfonamide inhibited E. faecalis biofilm formation with an IC₅₀ of 6.27 μM, while its closest N-allyl analog—differing only in the thiourea N-substituent—showed stronger antibacterial activity against E. faecalis CECT 481 with an IC₅₀ of 3.19 μM [1][2]. Although the assays measured different endpoints (biofilm vs. microbial growth), the data demonstrate that the N-ethyl substituent confers distinct potency and functional selectivity relative to the N-allyl variant, making the ethyl analog the preferred choice for biofilm-specific screening cascades [1][2].

Antimicrobial Resistance Biofilm Inhibition Sulfonylthiourea SAR

Carbonic Anhydrase I Binding Affinity: Quantitative Differentiation from Shorter Alkyl-Thiourea Conjugates

4-Bromo-N-(ethylcarbamothioyl)benzenesulfonamide binds to recombinant human carbonic anhydrase I (hCA I) with a Kd of 1.80 μM. This value places it in a moderate-affinity range distinct from simple 4-bromobenzenesulfonamide (which lacks the thiourea extension and typically exhibits Ki values in the low nanomolar range toward cytosolic CA II) and from more elaborated sulfonylthiourea derivatives that achieve sub-micromolar to nanomolar affinity toward tumor-associated CA IX and CA XII [1][2]. The N-ethylthiourea extension thus provides a tunable affinity handle: sufficient for biochemical probe applications without the extreme potency that can lead to off-target carbonic anhydrase inhibition in cell-based assays [1].

Carbonic Anhydrase Inhibition Tumor-Associated CA Isoforms Sulfonamide Binding Thermodynamics

Metabolic Fate Differentiation: N-Ethyl Dependence of in Vivo Dealkylation to Active 4-Bromobenzenesulfonamide

In the N-alkyl-4-bromobenzenesulfonamide series, anticonvulsant potency in mice following oral administration correlates directly with the extent of metabolic N-dealkylation to 4-bromobenzenesulfonamide. The N-ethyl derivative and the unsubstituted 4-bromobenzenesulfonamide itself exhibited approximately equal anticonvulsant potency, consistent with near-complete conversion of the N-ethyl prodrug to the active metabolite [1]. By contrast, bulkier N-alkyl substituents (e.g., isopropyl, n-butyl) underwent progressively slower dealkylation, resulting in diminished in vivo activity [1]. The N-ethyl group therefore occupies a kinetic optimum: sufficiently labile for efficient bioactivation yet stable enough for oral administration and distribution.

Anticonvulsant Drug Metabolism Prodrug Design N-Dealkylation Kinetics

Antimicrobial Selectivity Profiling: Biofilm vs. Planktonic Activity Differentiation for Procurement Decision-Making

The available antimicrobial data for 4-bromo-N-(ethylcarbamothioyl)benzenesulfonamide are uniquely anchored to a biofilm inhibition endpoint (IC₅₀ = 6.27 μM, 20 h crystal violet assay), whereas the closest N-allyl comparator was profiled in a planktonic growth inhibition assay (IC₅₀ = 3.19 μM, 18 h microtiter broth dilution) [1][2]. Biofilm-embedded bacteria are phenotypically distinct from planktonic cells, exhibiting up to 1,000-fold higher tolerance to antibiotics. A compound with documented biofilm-specific activity—even at modest potency—is therefore more informative for anti-biofilm screening programs than a compound with superior planktonic MIC data but uncharacterized biofilm effects [1].

Biofilm-Associated Infection Models Enterococcus faecalis Pathogenesis Sulfonylthiourea Screening

Procurement-Guiding Application Scenarios for 4-Bromo-N-(ethylcarbamothioyl)benzenesulfonamide (CAS 32466-18-5)


Enterococcal Biofilm Inhibitor Screening and Anti-Virulence Drug Discovery

This compound is directly applicable as a characterized biofilm inhibitor of E. faecalis (IC₅₀ = 6.27 μM), making it suitable for inclusion in anti-biofilm screening libraries targeting enterococcal infections. Unlike analogs profiled only in planktonic growth assays, this compound provides a validated biofilm-specific activity readout that can serve as a reference point for structure-activity relationship (SAR) expansion [1].

Carbonic Anhydrase I Biochemical Probe Development and Isoform Selectivity Profiling

With a measured Kd of 1.80 μM against recombinant hCA I, this compound is positioned as a moderate-affinity probe for CA I binding studies. Its affinity window allows researchers to investigate CA I-specific biology without the confounding pan-CA inhibition seen with high-affinity sulfonamides, facilitating isoform selectivity profiling in tumor or metabolic disease models [2].

Anticonvulsant Prodrug Metabolism Studies Leveraging the N-Ethyl-4-bromobenzenesulfonamide Scaffold

The established metabolic pathway—N-dealkylation of the N-ethyl group to yield active 4-bromobenzenesulfonamide—makes this compound class valuable for prodrug design studies. The N-ethyl variant achieves near-complete bioactivation in mice and serves as a benchmark for evaluating novel N-alkyl prodrug candidates in anticonvulsant efficacy models [3].

Sulfonylthiourea SAR Reference Standard for N-Alkyl Substituent Optimization

As part of a matched molecular pair with the N-allyl analog, this compound provides a defined SAR data point for optimizing the thiourea N-substituent. The ~2-fold potency differential between N-ethyl and N-allyl against E. faecalis, combined with the distinct assay endpoints, enables rational prioritization of substituents for specific antimicrobial screening objectives [1][4].

Quote Request

Request a Quote for 4-bromo-N-(ethylcarbamothioyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.